![molecular formula C11H13N5O2 B2402740 1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 19977-27-6](/img/structure/B2402740.png)
1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
“1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of imidazole derivatives has been reported in the literature . For instance, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .Molecular Structure Analysis
The molecular structure of “1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole derivatives have been reported to show a broad range of chemical and biological properties . They have been used as important synthons in the development of new drugs .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
- 1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives have demonstrated antimicrobial effects against bacteria, fungi, and protozoa. Researchers explore their potential as novel antibiotics and antifungal agents .
- These compounds exhibit antitumor activity, making them interesting candidates for cancer therapy. Investigations focus on their mechanisms of action and potential use in chemotherapy .
- Researchers study the anti-inflammatory effects of 1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives. These molecules may modulate inflammatory pathways, offering therapeutic opportunities for conditions like rheumatoid arthritis .
- The compound’s antiviral potential is under scrutiny. Scientists explore its efficacy against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
- 1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives may impact metabolic pathways. Investigations focus on their role in managing diabetes and related disorders .
- Researchers utilize these compounds as catalysts in organic reactions. Their unique structure and reactivity make them valuable tools for creating complex molecules .
Antimicrobial Activity
Anticancer Potential
Anti-Inflammatory Properties
Antiviral Applications
Metabolic Disorders
Catalysis and Organic Synthesis
Mechanism of Action
Future Directions
The future directions in the research of imidazole derivatives could involve the development of new drugs that overcome the problems of antimicrobial resistance . There is a great importance of heterocyclic ring containing drugs . Therefore, imidazole containing moiety could occupy a unique position in the development of novel drugs .
properties
IUPAC Name |
2,4,7,8-tetramethyl-6H-purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-5-6(2)16-7-8(13-10(16)12-5)14(3)11(18)15(4)9(7)17/h1-4H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVYPYSHUPBAAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1)N(C(=O)N(C3=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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